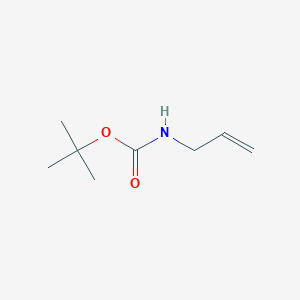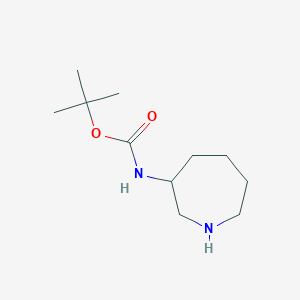
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is a chemical compound that belongs to the family of esters. It is commonly used in several scientific research applications due to its unique properties and characteristics. This compound is synthesized by using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. We will also list future directions for further research on this compound.
Mecanismo De Acción
The mechanism of action of (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body. This inhibition can lead to changes in the biochemical and physiological processes in the body.
Efectos Bioquímicos Y Fisiológicos
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It also has antifungal and antibacterial properties, which can be useful in the development of new drugs and pharmaceuticals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate in lab experiments is its unique properties and characteristics. This compound is stable and easy to handle, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate. One area of research could be the development of new drugs and pharmaceuticals based on the properties of this compound. Another area of research could be the synthesis of new compounds using (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate as a starting material. Additionally, further research could be done to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is a chemical compound that has several scientific research applications. It is synthesized by using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. This compound has several unique properties and characteristics, which make it ideal for use in various experiments. Further research on this compound could lead to the development of new drugs and pharmaceuticals, as well as the synthesis of new compounds.
Métodos De Síntesis
The synthesis of (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate can be achieved by using several methods. One of the most common methods is the Claisen-Schmidt condensation reaction. In this method, an aldehyde and a ketone are combined in the presence of a base to form an α,β-unsaturated ketone. The α,β-unsaturated ketone is then reacted with ethyl acetate and a base to produce (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate.
Aplicaciones Científicas De Investigación
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate has several scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the synthesis of natural products, such as pheromones. Additionally, this compound is used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
67513-37-5 |
|---|---|
Nombre del producto |
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate |
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-11(12)7-6-10(4)8-9(2)3/h6-9H,5H2,1-4H3/b7-6+,10-8+ |
Clave InChI |
CZAVCBNPNBBVOI-LQPGMRSMSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
SMILES canónico |
CCOC(=O)C=CC(=CC(C)C)C |
Sinónimos |
(2E, 4E)-4,6-Dimethylhepta-2,4-dienoic Acid Ethyl Ester; (2E,4E)-Ethyl 4,6-Dimethylhepta-2,4-dienoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)




![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)



![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)

